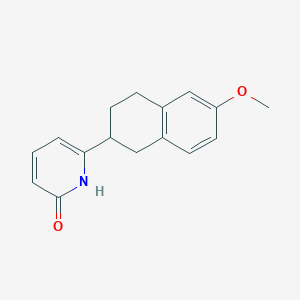
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one is an organic compound that belongs to the class of naphthylpyridones This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a methoxy group and a pyridone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 6-methoxy-2-naphthol, undergoes hydrogenation to form 6-methoxy-1,2,3,4-tetrahydronaphthalene.
Pyridone Ring Formation: The tetrahydronaphthalene intermediate is then subjected to a cyclization reaction with a suitable pyridine derivative under acidic or basic conditions to form the pyridone ring.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridone ring to a pyridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or pyridone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products Formed
Oxidation: Quinones, naphthoquinones, and other oxidized derivatives.
Reduction: Reduced forms of the pyridone ring, such as pyridine derivatives.
Substitution: Functionalized naphthylpyridones with various substituents.
Applications De Recherche Scientifique
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthol: A precursor in the synthesis of 6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)pyridin-2(1h)-one.
2-Naphthylamine: Another naphthalene derivative with different functional groups.
1,2,3,4-Tetrahydro-2-naphthylamine: A structurally related compound with an amine group instead of a pyridone ring.
Uniqueness
This compound is unique due to its combination of a tetrahydronaphthalene ring system with a methoxy group and a pyridone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93008-89-0 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-19-14-8-7-11-9-13(6-5-12(11)10-14)15-3-2-4-16(18)17-15/h2-4,7-8,10,13H,5-6,9H2,1H3,(H,17,18) |
Clé InChI |
ZJPDJIYPZYRXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
SMILES canonique |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
Key on ui other cas no. |
93008-89-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















